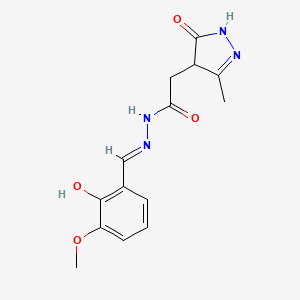![molecular formula C11H13ClN2O3S B6020569 N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6020569.png)
N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide, also known as NSC-741909, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide is believed to exert its anti-cancer effects through inhibition of the protein kinases PIM1 and PIM3. These kinases are involved in the regulation of cell growth, survival, and proliferation, and are often overexpressed in cancer cells. By inhibiting these kinases, this compound can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is likely due to the overexpression of PIM kinases in cancer cells, which makes them more susceptible to the inhibitory effects of this compound. In addition, this compound has been shown to induce cell cycle arrest and DNA damage in cancer cells, further contributing to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide is that it has demonstrated efficacy against a wide range of cancer cell lines, suggesting that it may have broad applicability in cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, the synthesis method for this compound is complex and may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for the study of N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of PIM kinases, which may have improved anti-cancer efficacy and fewer side effects. Another direction is the evaluation of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy, to enhance its therapeutic potential. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its potential targets in cancer cells.
Synthesemethoden
N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzamide with allyl bromide, followed by reduction with tin and hydrochloric acid, and then reaction with methylsulfonyl chloride. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-chloro-5-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer. Preclinical studies have also demonstrated its ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).
Eigenschaften
IUPAC Name |
2-chloro-5-(methanesulfonamido)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-3-6-13-11(15)9-7-8(4-5-10(9)12)14-18(2,16)17/h3-5,7,14H,1,6H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGSEEKSCJRFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)Cl)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-morpholinyl]acetate](/img/structure/B6020488.png)
![6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B6020496.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6020510.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B6020517.png)
![1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6020539.png)
![2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6020544.png)
![ethyl 4-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6020556.png)
![3-(4-fluorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020558.png)

![2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6020563.png)
![3-(4-chlorophenyl)-7-(3-hydroxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6020570.png)

![1-{[5-(2-chlorophenyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B6020575.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B6020580.png)